2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride
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Overview
Description
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride is a chemical compound with the molecular formula C11H12ClN3O . It belongs to the class of phthalazines, which are bioactive heterocycles with a wide range of applications in the pharmaceutical and agrochemical fields . This compound is known for its potential biological activities and pharmacological properties.
Preparation Methods
The preparation of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves synthetic routes that typically include the Mannich-type addition of silyl ketene acetals to in situ generated N-acylphthalazinium chlorides . The reaction conditions often involve the use of a tert-leucine derived thiourea as a hydrogen-bond donor catalyst
Chemical Reactions Analysis
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include silyl ketene acetals and tert-leucine derived thiourea . The major products formed from these reactions include dihydro- and tetrahydro-phthalazines, phthalazones, and piperazic acid homologues .
Scientific Research Applications
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride has several scientific research applications. It is used in the synthesis of biologically relevant molecules, including dihydrophthalazines and phthalazones . These compounds have shown potential as histamine antagonists, AMPA receptor modulators, and dihydrofolate reductase inhibitors . Additionally, phthalazine derivatives are known for their antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Mechanism of Action
The mechanism of action of 2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride involves its interaction with molecular targets and pathways in the body. The compound exerts its effects through the Mannich-type addition reaction, where silyl ketene acetals react with N-acylphthalazinium chlorides . This reaction is catalyzed by a tert-leucine derived thiourea, which acts as a hydrogen-bond donor . The resulting products, such as dihydrophthalazines and phthalazones, interact with various biological targets, including histamine receptors and AMPA receptors .
Comparison with Similar Compounds
2-(3-Amino-3-oxopropyl)phthalazin-2-ium chloride can be compared with other similar compounds, such as azelastine and cilazapril . Azelastine is a phthalazone derivative that acts as a histamine antagonist and is used for the treatment of allergic rhinitis . Cilazapril is a piperazic acid derivative used for the treatment of hypertension . The uniqueness of this compound lies in its potential to form a variety of biologically relevant molecules through the Mannich-type addition reaction .
Properties
CAS No. |
41067-34-9 |
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Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
3-phthalazin-2-ium-2-ylpropanamide;chloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-11(15)5-6-14-8-10-4-2-1-3-9(10)7-13-14;/h1-4,7-8H,5-6H2,(H-,12,15);1H |
InChI Key |
WTFYKIFJQYTTNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=[N+](N=CC2=C1)CCC(=O)N.[Cl-] |
Origin of Product |
United States |
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